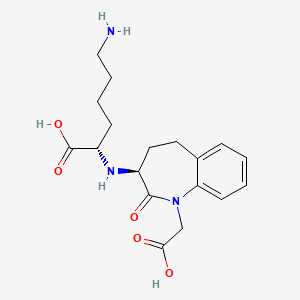

Lidocaine methiodide

Vue d'ensemble

Description

Lidocaine, also known as Xylocaine, is a local anesthetic used in a wide variety of superficial and invasive procedures . It prevents pain by blocking the signals at the nerve endings in the skin . Lidocaine Hydrochloride and Epinephrine, USP is a sterile isotonic solution containing a local anesthetic agent, Lidocaine Hydrochloride, and a vasoconstrictor, Epinephrine (as bitartrate) and are administered parenterally by injection .

Synthesis Analysis

Lidocaine is a member of the Caine family of pharmaceutical local anesthetics . The synthesis of Lidocaine may be envisioned as outlined in the retrosynthesis in Figure 2 below. The indicated carbon-nitrogen bond (a wavy line through the bond) in Lidocaine can be formed via the Sn2 reaction between commercially available diethyl amine and synthetic intermediate α-chloro amide 1 .

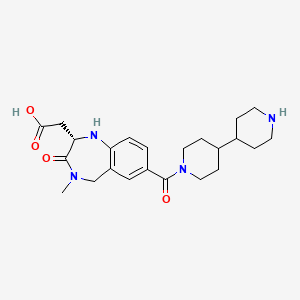

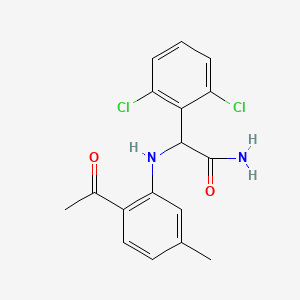

Molecular Structure Analysis

The chemical structure of Lidocaine as well as three other members of this important family of numbing agents . Lidocaine-based ionic liquids, with ibuprofen and salicylate as counterion, were prepared first .

Chemical Reactions Analysis

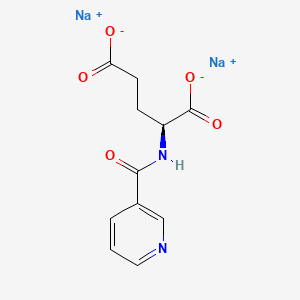

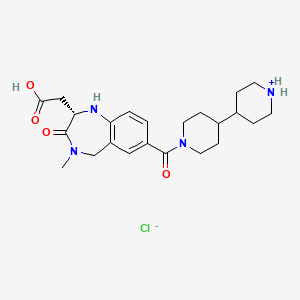

Lidocaine methiodide (Methyllidocaine iodide) is a potent antiarrythmic agent . Lidocaine methiodide can be used for the research of ventricular arrhythmias produced by coronary occlusion .

Physical And Chemical Properties Analysis

The purpose of this paper was to examine the density, viscosity and electrical conductivity at different temperatures, as well as the thermal stability and structural properties of previously reported ionic liquids based on active pharmaceutical ingredients .

Applications De Recherche Scientifique

Modulation of Cardiac Arrhythmias

Lidocaine has been widely studied for its effects on ventricular arrhythmias, especially those associated with acute myocardial infarction. Research has demonstrated its efficacy in terminating ventricular tachycardia and suppressing ventricular extrasystoles, showcasing its potential utility in managing arrhythmias in coronary heart disease patients (Gianelly et al., 1967). Another study highlighted lidocaine's ability to block human heart sodium channels expressed in Xenopus oocytes, further emphasizing its role in preventing cardiac arrhythmias (Chahine et al., 1992).

Neurological Applications

Lidocaine methiodide's action extends to the neurological domain, where it has been used to investigate the effects of systemic lidocaine on ectopic neuroma and DRG discharge. This research underscores its potential in managing neuropathic pain without impacting nerve conduction, pointing towards its selective efficacy in silencing pathological pain signals while preserving normal sensory functions (Devor et al., 1992).

Impact on Cellular Mechanisms

Investigations into lidocaine's molecular mechanisms have revealed its intricate actions on voltage-gated sodium channels. Studies have identified specific residues lining the pore crucial for lidocaine's blocking effect, helping to elucidate the drug's use-dependent inhibition of sodium currents. This research contributes to a deeper understanding of how lidocaine achieves its therapeutic effects, potentially guiding the development of new therapeutic strategies for arrhythmias and pain management (Cummins, 2007).

Anticancer Potential

Emerging research has explored lidocaine's role beyond its conventional uses, such as its ability to inhibit the proliferation of lung cancer by modulating the expression of GOLT1A. This novel application suggests lidocaine's potential as a therapeutic agent in oncology, providing a foundation for future studies to further investigate its anti-cancer properties (Zhang et al., 2017).

Miscellaneous Applications

Additional studies have demonstrated lidocaine's diverse utility in scientific research, from its effects on oxidative stress and cell death mechanisms in yeast to its influence on thyroid hormones modifying susceptibility to lidocaine-kindling in rats. These studies highlight the wide-ranging impact of lidocaine on various biological processes and its potential for broader applications in biomedical research (Boone et al., 2017), (Pacheco-Rosado et al., 2001).

Safety And Hazards

Orientations Futures

There is now convincing preclinical and clinical evidence that i.v. lidocaine has anti-hyperalgesic effects . Numerous studies in healthy volunteers have shown that lidocaine infusion reverses hyperalgesia . Therefore, it may prove to be useful in the improvement of postoperative pain and recovery outcomes .

Propriétés

IUPAC Name |

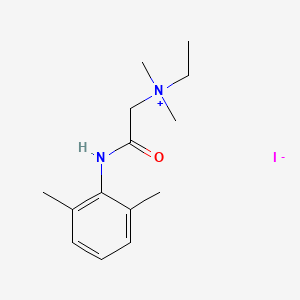

[2-(2,6-dimethylanilino)-2-oxoethyl]-ethyl-dimethylazanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O.HI/c1-6-16(4,5)10-13(17)15-14-11(2)8-7-9-12(14)3;/h7-9H,6,10H2,1-5H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBZFQPPTRWTILY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](C)(C)CC(=O)NC1=C(C=CC=C1C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29199-61-9 (Parent) | |

| Record name | Lidocaine methiodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001462711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40163300 | |

| Record name | Lidocaine methiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lidocaine methiodide | |

CAS RN |

1462-71-1 | |

| Record name | Lidocaine methiodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001462711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lidocaine methiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.